4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Description
4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenylthio group at position 4 and a 4-fluorophenyl group at position 3. The presence of electron-withdrawing substituents (Cl and F) enhances its stability and binding affinity to biological targets .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S2/c19-12-3-7-14(8-4-12)24-18-16-15(9-23-17(16)21-10-22-18)11-1-5-13(20)6-2-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLLEVHOORWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step proceduresThe Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation are key steps in constructing the thienopyrimidine ring . The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of 4-((4-chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step protocols focusing on:
- Cyclization to form the thieno[2,3-d]pyrimidine core.
- Nucleophilic aromatic substitution (S<sub>N</sub>Ar) for introducing substituents at the 4-position.
- Suzuki-Miyaura cross-coupling for aryl group installation at the 5-position .
Nucleophilic Substitution Reactions
The 4-chloro group in thieno[2,3-d]pyrimidines is highly reactive toward nucleophiles, enabling diverse derivatization:
Example :
Replacing the 4-chloro group with 4-chlorothiophenol in ethanol at 50°C yields the title compound with >80% efficiency .
Electrophilic Aromatic Substitution
The electron-rich thienopyrimidine core undergoes electrophilic substitution at position 6 or 7, though regioselectivity depends on substituents:
- Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 6 .
- Halogenation : NBS or I<sub>2</sub>/H<sub>2</sub>O<sub>2</sub> adds halogens selectively .
Cross-Coupling Reactions
The 5-aryl group (4-fluorophenyl) can be modified via:
- Suzuki coupling : Pd-catalyzed reactions with boronic acids to install diverse aryl/heteroaryl groups .
- Buchwald-Hartwig amination : Introduction of amines using Pd/Xantphos catalysts .
Key Data :
| Entry | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorophenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | 92 |
| 2 | 3-Thienyl | Pd(OAc)<sub>2</sub> | 85 |
Oxidation and Reduction
- Oxidation : The thioether group oxidizes to sulfone using mCPBA (meta-chloroperbenzoic acid) .
- Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrimidine ring to dihydro derivatives .
Stability and Degradation
- Thermal stability : Decomposes above 250°C without melting .
- Photodegradation : UV light induces cleavage of the C–S bond in the thioether group .
Biological Activity Correlations
While not directly studied, analogs exhibit:
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Neurological Disorders :
-
Antimicrobial Properties :
- Preliminary studies suggest that compounds similar to 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine may possess antimicrobial activity against various bacterial strains, although further research is required to establish efficacy and mechanism of action.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thieno[2,3-d]pyrimidine derivatives has been extensively studied to optimize their biological activity:
- Modifications at the aryl positions significantly influence the compound’s affinity for biological targets.
- The introduction of electron-withdrawing groups (such as fluorine and chlorine) enhances the potency against specific receptors and enzymes involved in disease processes.
Case Studies
- Cancer Treatment :
-
Epilepsy Research :
- Another research effort focused on synthesizing derivatives with enhanced selectivity for adenosine receptors. These compounds demonstrated improved pharmacokinetic profiles and reduced side effects compared to existing treatments for epilepsy, highlighting their potential as new therapeutic options .
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to effects such as cell cycle arrest, apoptosis, or inhibition of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
Key Insights :
- The morpholine-substituted derivative (9c) shows enhanced PI3Kα inhibition compared to the target compound, attributed to improved hydrogen bonding with the kinase’s ATP-binding pocket .
- Dichlorophenoxy-substituted analogues exhibit anti-inflammatory activity but lower potency than selective COX-2 inhibitors like celecoxib .
Biological Activity
The compound 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as inhibitors of various molecular targets. This article reviews the biological activity of this compound, highlighting its effects on cellular mechanisms, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClF NOS
- Molecular Weight : 470.9 g/mol
- CAS Number : 1040641-37-9
Thieno[2,3-d]pyrimidines are known to exhibit a variety of biological activities through different mechanisms:
- PI3K Inhibition : Research indicates that certain thieno[2,3-d]pyrimidine derivatives act as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The compound under study has shown promising results in inhibiting PI3K activity, leading to reduced cancer cell proliferation in vitro and in vivo models .
- Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For instance, it has been reported to reduce cell viability and induce apoptosis in A431 vulvar epidermal carcinoma cells .
- Electrophilic Properties : The compound's structure includes electrophilic centers that can interact with thiol groups in proteins, potentially leading to selective cytotoxicity through mechanisms such as ferroptosis. This property is particularly interesting for developing targeted therapies against resistant cancer types .
Structure-Activity Relationship (SAR)
The biological efficacy of thieno[2,3-d]pyrimidines is closely linked to their structural features. Modifications at specific positions on the pyrimidine ring or the attached phenyl groups can enhance or diminish their activity:
- Chlorophenyl and Fluorophenyl Substituents : The presence of a chlorophenyl group at one position and a fluorophenyl group at another has been shown to enhance the binding affinity to target proteins involved in cancer progression. These substitutions are critical for maintaining the compound's selectivity and potency against PI3K inhibitors .
Case Studies
Several studies have evaluated the biological activity of thieno[2,3-d]pyrimidine derivatives:
- Inhibition Studies : A study demonstrated that a related thieno[2,3-d]pyrimidine derivative exhibited IC50 values in the nanomolar range against PI3K, indicating strong inhibitory potential against this target. The compound also displayed favorable pharmacokinetic properties, making it a candidate for further development as an anticancer agent .
- Cytotoxicity Assays : In cell line assays, compounds similar to 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine showed significant growth inhibition rates ranging from 75% to 84% at concentrations around 40 µg/mL across various cancer cell lines, confirming their potential as effective anticancer agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHClF NOS |
| Molecular Weight | 470.9 g/mol |
| Biological Activity | PI3K inhibition; anticancer properties |
| IC50 Values | Nanomolar range |
| Growth Inhibition | 75%-84% at 40 µg/mL |
Q & A
Basic Research Question
- Thermogravimetric analysis (TGA) : Decomposition onset typically occurs at ~220°C, necessitating storage below 25°C in inert atmospheres .
- Degradation pathways : Hydrolysis of the thioether bond in humid conditions can be mitigated using desiccants (e.g., silica gel) .
How does the compound interact with serum proteins, and how can this be characterized?
Advanced Research Question
- Binding assays : Fluorescence quenching or surface plasmon resonance (SPR) quantifies albumin binding (e.g., Kd ~10 µM) .
- Impact on efficacy : High protein binding (>90%) may reduce free drug concentrations, requiring dose adjustments in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
